molecular formula C20H18BrN3O3S B2485939 6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422287-06-7

6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2485939
CAS No.: 422287-06-7
M. Wt: 460.35
InChI Key: JGNCPLLVFWNWRH-UHFFFAOYSA-N
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Description

6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C20H18BrN3O3S and its molecular weight is 460.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 6-Bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one and its derivatives can be synthesized through various methods. One technique involves intramolecular electrophilic cyclization, where compounds like 3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one react with halogens and chalcogen tetrahalides (N. Kut, M. Onysko, & V. Lendel, 2020).
  • Characterization and Analysis : The synthesized compounds are characterized using techniques like IR, 1H-NhlR, 13C-NMR, and mass spectral analysis to determine their structure and properties (P. Panneerselvam, R. Pradeepchandran, & S. Sridhar, 2003).

Biological Activities

  • Antimicrobial Activity : Some derivatives of quinazolin-4-one have shown significant antimicrobial activity. This includes the ability to act against various bacterial strains like Bacillus subtilis, Staphylococcus epidermidis, and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger (J. A. Patel, B. Mistry, & K. R. Desai, 2006).
  • Anticancer Potential : Certain derivatives have been studied for their potential anticancer activities. For example, 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives showed interesting anticancer activities in biological screenings against A549 and HT29 cell lines (M. Nowak et al., 2014).

Chemical Properties and Reactions

  • Reactivity and Stability : Studies on the reactivity and stability of quinazolin-4-one derivatives provide insights into their chemical properties. For example, analyses of reactions with secondary amines and other compounds have been performed to understand their chemical behavior (A. Gescher, M. Stevens, & C. Turnbull, 1977).
  • Synthetic Applications : These compounds are utilized in various synthetic applications, such as the creation of reactive dyes and other chemical intermediates. Their versatility in chemical reactions makes them valuable in the field of synthetic chemistry (Sejalkumari M. Patel, Paresh S. Patel, & Keshav C. Patel, 2022).

Properties

IUPAC Name

6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3S/c21-15-5-6-17-16(11-15)19(26)24(20(28)22-17)12-13-1-3-14(4-2-13)18(25)23-7-9-27-10-8-23/h1-6,11H,7-10,12H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNCPLLVFWNWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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